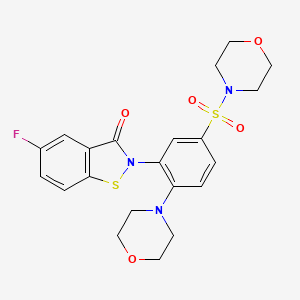
5-Chloro-2-pyridinamine-3,4,6-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-pyridinamine-3,4,6-d3 is a deuterated derivative of 5-Chloro-2-pyridinamine, a compound commonly used in pharmaceutical and chemical research. The deuterium atoms replace hydrogen atoms at positions 3, 4, and 6 on the pyridine ring, which can be useful in various analytical and synthetic applications due to the isotope effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-pyridinamine-3,4,6-d3 typically involves the introduction of deuterium atoms into the pyridine ring. One common method is the deuterium exchange reaction, where 5-Chloro-2-pyridinamine is treated with deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium. This reaction can be catalyzed by various acids or bases to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using optimized conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired deuterated product.
化学反応の分析
Types of Reactions
5-Chloro-2-pyridinamine-3,4,6-d3 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Chloro-2-pyridinamine-3,4,6-d3 has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: It may be involved in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and polymers.
作用機序
The mechanism of action of 5-Chloro-2-pyridinamine-3,4,6-d3 depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, making it a valuable tool in drug development.
類似化合物との比較
Similar Compounds
5-Chloro-2-pyridinamine: The non-deuterated version of the compound.
2-Amino-5-chloropyridine: Another similar compound with a different substitution pattern on the pyridine ring.
6-Chloropyridin-3-amine: A compound with the chlorine atom at a different position on the pyridine ring.
Uniqueness
5-Chloro-2-pyridinamine-3,4,6-d3 is unique due to the presence of deuterium atoms, which can provide distinct advantages in research and industrial applications. The isotope effects can lead to differences in reaction kinetics, binding affinities, and metabolic pathways compared to non-deuterated analogs.
特性
CAS番号 |
1093384-99-6 |
|---|---|
分子式 |
C5H5ClN2 |
分子量 |
131.577 |
IUPAC名 |
5-chloro-3,4,6-trideuteriopyridin-2-amine |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
InChIキー |
MAXBVGJEFDMHNV-CBYSEHNBSA-N |
SMILES |
C1=CC(=NC=C1Cl)N |
同義語 |
2-Amino-5-chloro-pyridine-3,4,6-d3; (5-Chloropyridin-2-yl)amine-3,4,6-d3; 2-Amino-5-chloropyridine-3,4,6-d3; 5-Chloro-2-aminopyridine-3,4,6-d3; 5-Chloro-2-pyridinamine-3,4,6-d3; 5-Chloro-2-pyridineamine-3,4,6-d3; 5-Chloro-α-aminopyridine-3,4,6-d3; NS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















